molecular formula C10H11F3N2S B2763411 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine CAS No. 2329279-88-9

4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine

Cat. No.: B2763411
CAS No.: 2329279-88-9
M. Wt: 248.27
InChI Key: UWHWYTPVIUMSRY-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of 4-iodopyridine, followed by subsequent reactions to introduce the thiomorpholine moiety .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is unique due to the presence of both the trifluoromethyl group and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. In contrast, similar compounds like 4-amino-2-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine may lack the thiomorpholine ring, resulting in different reactivity and applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2S/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWYTPVIUMSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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